molecular formula C20H15N3O B14203386 (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone CAS No. 833458-19-8

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone

Katalognummer: B14203386
CAS-Nummer: 833458-19-8
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: OUTFZFKBOZJGDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is an organic compound that features both pyrazole and pyrrole rings, each substituted with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-1H-pyrazole-5-carbaldehyde with 4-phenyl-1H-pyrrole-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the methanone group to a methanol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism by which (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanol: Similar structure but with a methanol group instead of a methanone group.

    (4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone is unique due to its combination of pyrazole and pyrrole rings, each substituted with a phenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

833458-19-8

Molekularformel

C20H15N3O

Molekulargewicht

313.4 g/mol

IUPAC-Name

(4-phenyl-1H-pyrazol-5-yl)-(4-phenyl-1H-pyrrol-3-yl)methanone

InChI

InChI=1S/C20H15N3O/c24-20(18-12-21-11-16(18)14-7-3-1-4-8-14)19-17(13-22-23-19)15-9-5-2-6-10-15/h1-13,21H,(H,22,23)

InChI-Schlüssel

OUTFZFKBOZJGDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=C(C=NN3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.